molecular formula C6H15NO B1265713 2-(Dimethylamino)-2-methylpropan-1-ol CAS No. 7005-47-2

2-(Dimethylamino)-2-methylpropan-1-ol

Cat. No. B1265713
CAS RN: 7005-47-2
M. Wt: 117.19 g/mol
InChI Key: XRIBIDPMFSLGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol often involves reactions that yield key intermediates for further chemical development. For instance, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, is synthesized as a key intermediate for a natural insecticide, demonstrating the fundamental reactions and mechanisms underlying the synthesis of such molecules. This process typically involves reactions with sodium thiocyanate and is characterized by specific bond lengths and the formation of weak hydrogen bonds that stabilize the crystal structure (Guan-ping Yu et al., 2011).

Molecular Structure Analysis The molecular structure of related compounds, such as 1,3-bis(thiocarbamoyl)-2-NN-dimethylaminopropane hydrochloride, reveals insights into the arrangement and bonding within these molecules. Determined by X-ray crystallography, such structures often crystallize in specific space groups, with dimensions that highlight the molecular arrangement. These studies provide a basis for understanding the molecular geometry and stability influenced by intra- and intermolecular forces (C. Cheer & F. J. Pickles, 1980).

Chemical Reactions and Properties Chemical reactions involving 2-(Dimethylamino)-2-methylpropan-1-ol derivatives can lead to various transformations, highlighting the reactivity and chemical properties of these molecules. For example, reactions catalyzed by alumina-supported tungsten hydride showcase the ability to transform 2-methylpropane into derivatives with high selectivity, illustrating the compound's versatility in chemical reactions (N. Merle et al., 2009).

Physical Properties Analysis The physical properties of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol, such as hydrogels formed from poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid], reveal the influence of chemical composition on material characteristics. Studies on the swelling behavior of these hydrogels under various conditions provide insights into the physical properties that are crucial for applications in materials science (S. Çavuş & G. Gürdağ, 2007).

Chemical Properties Analysis The chemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives can be explored through synthesis and characterization studies. For instance, the copolymerization of 2-(dimethylamino)ethyl acrylate with 2-acrylamido-2-methylpropanesulphonic acid demonstrates the reactivity of these compounds and their potential to form materials with tailored properties. Such research highlights the versatility and range of chemical properties inherent to this class of compounds (Y. Aggour, 1994).

Scientific Research Applications

Application in Carbonyl Reductase Engineering

2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives are vital intermediates in synthesizing antidepressants. The modification of carbonyl reductase enzymes from Sporobolomyces salmonicolor has shown potential in the enantioselective reduction of β-amino ketones, leading to the production of chiral γ-amino alcohols like 3-(dimethylamino)-1-phenylpropan-1-ol with high enantiomeric excess (ee), which is a crucial factor in drug synthesis (Zhang et al., 2015).

Role in Hydrogel Synthesis

Poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, incorporating 2-(dimethylamino)ethyl methacrylate, were developed to exhibit pH- and temperature-sensitive swelling behavior. These hydrogels can be useful in various applications, including drug delivery systems and tissue engineering, due to their response to environmental changes (Çavuş & Gürdağ, 2007).

Solvatochromic Behavior Studies

The solvatochromic behavior of compounds related to 2-(dimethylamino)-2-methylpropan-1-ol in various solvent mixtures has been investigated. Understanding solvatochromic behavior is crucial in fields like analytical chemistry and material science, as it helps in studying solute-solvent interactions (Giusti et al., 2009).

Crystal Structure Analysis

Research into the crystal structure of 2-(dimethylamino)-1,3-dithiocyanatopropane, a derivative of 2-(dimethylamino)-2-methylpropan-1-ol, has provided insights into the stability of crystal structures through hydrogen bonds and van der Waals forces. Such studies are foundational in crystallography and materials science (Guan-ping et al., 2011).

Use in Magnetic Resonance Perfusion Imaging

2-Methylpropan-2-ol, also known as 2-(dimethylamino)-2-methylpropan-1-ol, has been investigated as a contrast agent for magnetic resonance perfusion imaging. Its ability to diffuse freely in tissues makes it a potential tool in medical imaging, particularly for studying brain perfusion (Grant et al., 2011).

Biofuel Production

2-Methylpropan-1-ol, or isobutanol, has been researched as a biofuel. Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes in Escherichia coli has enabled the anaerobic production of isobutanol, positioning it as a sustainable alternative to fossil fuels (Bastian et al., 2011).

In Photocatalytic Degradation Studies

The photocatalytic degradation of 2-dimethylamino-2-methyl-1-propanol (DMAMP) using TiO2 particles under UV-A radiation was studied. This research contributes to environmental science, particularly in the field of wastewater treatment and photocatalysis (Lu et al., 2009).

Safety And Hazards

Safety and hazards of similar compounds like 2-(Dimethylamino)ethyl methacrylate include that it is toxic by skin absorption, ingestion and inhalation .

Future Directions

Polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

properties

IUPAC Name

2-(dimethylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIBIDPMFSLGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10026-98-9 (hydrochloride), 67874-85-5 (maleate)
Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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DSSTOX Substance ID

DTXSID6044721
Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-methylpropan-1-ol

CAS RN

7005-47-2
Record name 2-(Dimethylamino)-2-methyl-1-propanol
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Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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Record name 1-Propanol, 2-(dimethylamino)-2-methyl-
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Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Record name 2-(dimethylamino)-2-methylpropan-1-ol
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Record name 2-(DIMETHYLAMINO)-2-METHYLPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Gu, CM Cho, HS Kim, SU Son… - Molecular Crystals and …, 2023 - Taylor & Francis
The reaction of Sn(btsa) 2 and 2-(dimethylamino)-2-methylpropan-1-ol (dmamp’H) gave a mixture of Sn(dmamp’) 2 (1) and Sn 6 (O) 4 (dmamp’) 4 (2), in which the latter one could be …
Number of citations: 2 www.tandfonline.com
S Binkley - 2020 - atrium.lib.uoguelph.ca
… 2-dimethylamino-2-methylpropan-1-ol DMEA … , piperidine (PIP), N,N-diethylaminoethanol (DEAE) and 2-dimethylamino-2methylpropan-1-ol (DMAMP) [2; 5; 6]. An additional list of …
Number of citations: 1 atrium.lib.uoguelph.ca
AG Steinig, DM Spero - The Journal of Organic Chemistry, 1999 - ACS Publications
Grignard reagents were added to 2,2-disubstituted 1,3-oxazolidines and enolizable ketimines prepared from hydroxyacetone and phenylglycinol derivatives, with high to excellent …
Number of citations: 47 pubs.acs.org
S Bieber, G Greco, S Grosse, T Letzel - Analytical chemistry, 2017 - ACS Publications
Trace organic compounds are important in environmental analysis because they impact water quality and introduce potential (eco)toxicological effects. Current analytical methods …
Number of citations: 120 pubs.acs.org
F Porcheron, M Jacquin, N El Hadri… - Oil & Gas Science …, 2013 - ogst.ifpenergiesnouvelles.fr
Amine scrubbing is usually considered as the most efficient technology for CO 2 mitigation through postcombustion Carbon Capture and Storage (CCS). However, optimization of the …
Number of citations: 14 ogst.ifpenergiesnouvelles.fr
Y Haga, S Mizutani, A Naya, H Kishino… - Bioorganic & medicinal …, 2011 - Elsevier
The design, synthesis and structure–activity relationships of a novel class of N-phenylpyridone MCH1R antagonists are described. The core part of the N-phenylpyridone structure was …
Number of citations: 13 www.sciencedirect.com
CA Shukla, RS Atapalkar… - Organic Process Research …, 2020 - ACS Publications
This work reports a novel approach for performing high-throughput synthesis of Meerwein arylation in an impinging-jet reactor. The multistep reaction was performed in a single reactor …
Number of citations: 7 pubs.acs.org
J Kjølholt, PJ Nielsen, L Samsøe-Petersen - Environmental Project, 2001 - Citeseer
Inventory of Biocides used in Denmark Page 1 Environmental Project No. 585 2001 Miljøprojekt Inventory of Biocides used in Denmark Carsten Lassen, Susanne Skårup, Sonja Hagen …
Number of citations: 2 citeseerx.ist.psu.edu

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